

4,4'-Di(4-pyridyl)biphenyl chemical and physical properties

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Compound of Interest

Compound Name: 4,4'-Di(4-pyridyl)biphenyl

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An In-depth Technical Guide to 4,4'-Di(4-pyridyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties, experimental protocols, and key applications of **4,4'-Di(4-pyridyl)biphenyl**, a versatile heterocyclic compound. Its rigid, linear structure and terminal nitrogen atoms make it a valuable building block in supramolecular chemistry and materials science.

Core Chemical and Physical Properties

4,4'-Di(4-pyridyl)biphenyl, also known by its IUPAC name 4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine, is a crystalline solid.^[1] Its key properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Table 1: Chemical and Physical Data for **4,4'-Di(4-pyridyl)biphenyl**

Property	Value	Reference(s)
IUPAC Name	4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine	[1]
Synonyms	4,4'-Bis(4-pyridyl)biphenyl, 4,4'-di(pyridin-4-yl)-1,1'-biphenyl	[1]
CAS Number	319430-87-0	
Molecular Formula	C22H16N2	[1]
Molecular Weight	308.38 g/mol	
Appearance	White to yellow or orange crystalline powder	
Melting Point	308 °C	
Boiling Point	533.0 ± 35.0 °C (Predicted)	
pKa	5.63 ± 0.10 (Predicted)	
Density	1.134 ± 0.06 g/cm ³ (Predicted)	
XLogP3	4.7	[1]
Topological Polar Surface Area	25.8 Å ²	[1]
InChIKey	RERPRBPQDPHWCZ-UHFFFAOYSA-N	[1]

Experimental Protocols

The synthesis of **4,4'-Di(4-pyridyl)biphenyl** is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is highly efficient for forming carbon-carbon bonds between aryl halides and organoboron compounds. [2]

Key Experiment: Suzuki-Miyaura Cross-Coupling Synthesis

This protocol describes a representative synthesis of **4,4'-Di(4-pyridyl)biphenyl** from 4,4'-dihalobiphenyl and a pyridineboronic acid derivative.

Methodology:

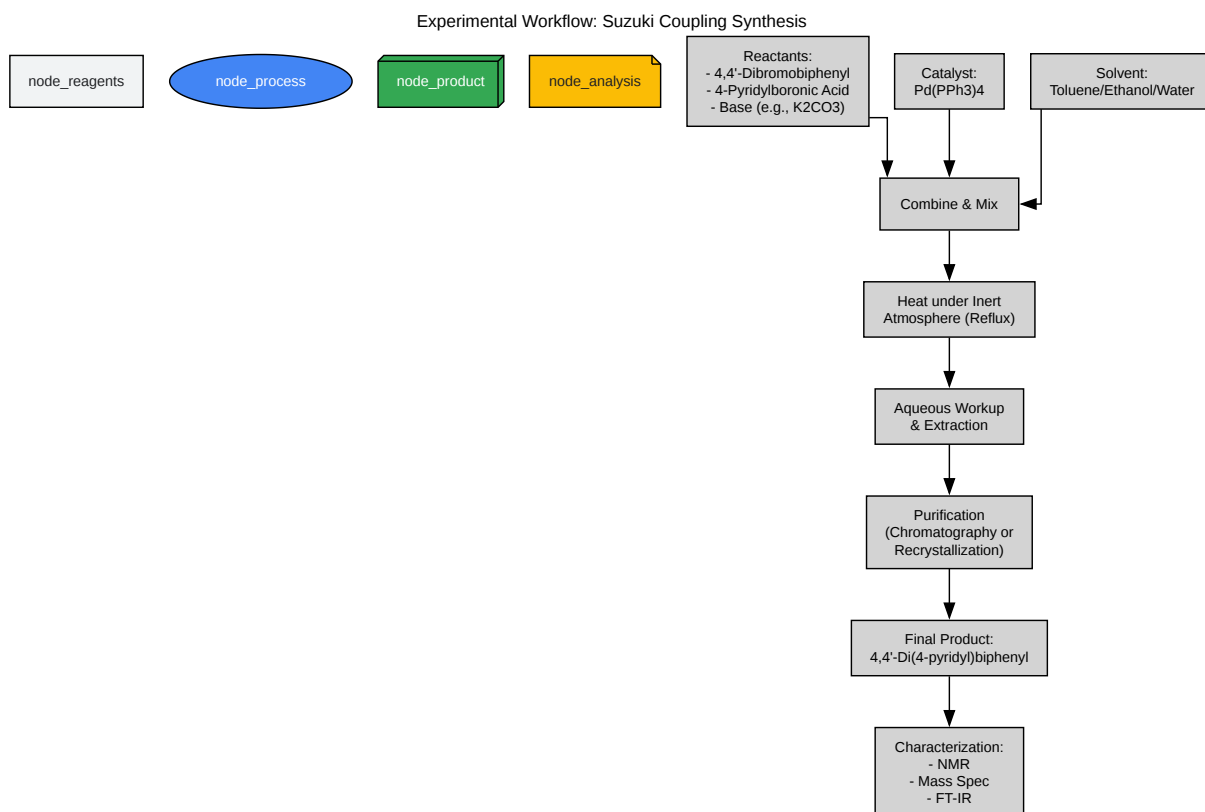
- **Reactant Preparation:** In a reaction vessel, 4,4'-dibromobiphenyl (1 equivalent), 4-pyridylboronic acid (2.2 equivalents), and a base such as potassium carbonate (K_2CO_3) (4 equivalents) are combined in a solvent mixture, typically composed of toluene, ethanol, and water.
- **Catalyst Addition:** A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.03 equivalents), is added to the mixture. The use of a phosphine ligand is crucial, though care must be taken to control for potential impurities derived from the ligand itself in the final product.^[3]
- **Reaction Conditions:** The vessel is purged with an inert gas (e.g., argon or nitrogen), sealed, and heated with vigorous stirring. The reaction is typically maintained at a reflux temperature of 80-100°C for 24-48 hours.
- **Workup and Purification:** After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Isolation:** The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DMF/ethanol) to yield **4,4'-Di(4-pyridyl)biphenyl** as a solid.

Characterization:

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

- **NMR Spectroscopy:** 1H and ^{13}C NMR spectra are used to confirm the molecular structure.^[4]
^[5]
- **Mass Spectrometry:** Provides confirmation of the molecular weight.

- FT-IR Spectroscopy: Used to identify characteristic functional group vibrations.



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Caption: General workflow for the synthesis of 4,4'-Di(4-pyridyl)biphenyl.

Applications in Research and Development

The unique structural attributes of **4,4'-Di(4-pyridyl)biphenyl** make it a highly sought-after component in materials science, particularly in the construction of porous crystalline materials.

1. Ligand in Metal-Organic Frameworks (MOFs)

MOFs are a class of porous polymers constructed from metal ions or clusters linked together by organic ligands. The rigid, linear geometry of **4,4'-Di(4-pyridyl)biphenyl** makes it an ideal "strut" or "linker" in MOF synthesis.^[6] The terminal pyridine groups readily coordinate with various transition metals, enabling the formation of robust, three-dimensional networks with tunable pore sizes and high surface areas.^{[7][8]}

These MOFs are under intensive investigation for applications including:

- **Gas Storage and Separation:** The defined pore environment allows for the selective adsorption of gases like hydrogen, carbon dioxide, and methane.^[6]
- **Catalysis:** The framework can act as a heterogeneous catalyst, with active sites located on the metal nodes or the organic linkers.^[5]
- **Drug Delivery:** The porous structure can be loaded with therapeutic agents, offering potential for controlled-release formulations.^[8]

2. Supramolecular Assembly and Coordination Polymers

Beyond MOFs, **4,4'-Di(4-pyridyl)biphenyl** is used to build a variety of coordination polymers and discrete supramolecular assemblies.^[9] Its ability to bridge two metal centers leads to the formation of one-dimensional chains, two-dimensional sheets, and intricate three-dimensional structures.^[10] The properties of these materials are dictated by the choice of metal ion, the reaction stoichiometry, and the presence of other coordinating ligands.^{[9][11]}

*Caption: Role of **4,4'-Di(4-pyridyl)biphenyl** as a linear linker in a MOF.*

While direct applications in drug development for **4,4'-Di(4-pyridyl)biphenyl** itself are not prominent, the broader class of biphenyl derivatives is significant in medicinal chemistry. For instance, biphenyl scaffolds are found in phosphodiesterase 4 (PDE4) inhibitors, highlighting the importance of the biaryl motif in designing pharmacologically active molecules. The

principles used to synthesize and functionalize this compound are therefore highly relevant to drug discovery and development processes.

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